molecular formula C4H6N2 B133652 4-Methylimidazole CAS No. 822-36-6

4-Methylimidazole

Cat. No.: B133652
CAS No.: 822-36-6
M. Wt: 82.10 g/mol
InChI Key: XLSZMDLNRCVEIJ-UHFFFAOYSA-N
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Description

4-Methylimidazole (4-MI; CAS No. 822-36-6) is a heterocyclic organic compound with the molecular formula C₄H₆N₂. It features a five-membered imidazole ring substituted with a methyl group at the 4-position. This compound is primarily recognized as a by-product of the Maillard reaction, particularly during the production of caramel color (Class III and IV) when ammonia or ammonium sulfite is used . Industrially, 4-MI serves as a precursor in pharmaceuticals, agrochemicals, and rubber manufacturing . Its high polarity and basicity complicate extraction and purification, posing challenges for analytical detection in food matrices .

These findings have spurred extensive research into its toxicity, formation pathways, and mitigation strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylimidazole can be synthesized using the Debus-Radziszewski imidazole synthesis. This method involves the reaction of methylglyoxal with ammonia and formaldehyde . Another synthetic route includes the reaction of hydroxyacetone with formamide in the presence of ammonia .

Industrial Production Methods: Industrial production of this compound often involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methylimidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

    Substitution: It can participate in substitution reactions where the methyl group or hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various substituted imidazoles .

Scientific Research Applications

Industrial Uses

4-Methylimidazole serves as an important intermediate in the synthesis of several chemical products. Its applications include:

  • Pharmaceuticals : Used in the development of various drugs, particularly those targeting cardiovascular and neurological conditions.
  • Dyes and Pigments : Employed in the manufacture of colorants for textiles and food products.
  • Photographic Chemicals : Integral to the production of photochemical materials.
  • Agricultural Chemicals : Utilized in pesticides and herbicides.
  • Rubber Production : Acts as a curing agent in rubber manufacturing processes .

Food Industry

This compound is notably present in certain types of caramel coloring, which is commonly added to soft drinks and other food products. The compound can form during the heating process used to produce caramel color, raising concerns about its safety due to potential exposure through consumption .

Toxicological Studies

Research has demonstrated that this compound exhibits significant toxicity and carcinogenicity. Key findings from studies include:

  • Carcinogenic Effects : Long-term studies on rodents have shown that exposure to high doses of 4MI can lead to the development of alveolar/bronchiolar adenomas and carcinomas, particularly in mice .
  • Mechanisms of Action : The compound has been linked to hyperinsulinemia and altered glucose metabolism, suggesting a role in metabolic disorders through pancreatic beta-cell hyperplasia .
  • Safety Concerns : Due to its carcinogenic potential, regulatory agencies have scrutinized its levels in food products, leading to legal actions against manufacturers for exceeding acceptable limits .

Case Study 1: Carcinogenicity in Rodents

A comprehensive two-year study involving F344/N rats and B6C3F1 mice revealed that chronic exposure to varying concentrations of 4MI resulted in significant tumor development. The study indicated:

  • Increased incidence of mononuclear cell leukemia in female rats at higher doses.
  • Development of lung tumors (adenoma and carcinoma) in both male and female mice exposed to 1,250 ppm or higher .

Case Study 2: Metabolic Effects

Another study highlighted the metabolic implications of chronic 4-MI exposure:

  • Mice exhibited hypoglycemia and increased glucose clearance rates after treatment with 4MI.
  • Histological analysis showed no signs of inflammation or cell death in pancreatic tissues, but significant beta-cell hyperplasia was noted, indicating altered insulin dynamics .

Summary Table of Applications and Effects

Application AreaSpecific UsesHealth Impacts
PharmaceuticalsDrug synthesisPotential carcinogenesis
Food IndustryCaramel colorantRisk of exposure through consumption
Dyes and PigmentsTextile and food coloringToxicological concerns
Agricultural ChemicalsPesticidesEnvironmental impact
Rubber ProductionCuring agentOccupational exposure risks

Mechanism of Action

The mechanism of action of 4-Methylimidazole involves its interaction with various molecular targets. It can inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This interaction can disrupt normal enzymatic activity and lead to various biological effects .

Comparison with Similar Compounds

Structural Isomers and Analogues

2-Methylimidazole (2-MI; CAS No. 693-98-1)

  • Structure : Methyl group at the 2-position of the imidazole ring.
  • Synthesis : Produced via condensation of glyoxal and methylamine, differing from 4-MI’s synthesis from glucose and methylglyoxal .
  • Toxicity: NTP studies show thyroid gland enlargement and follicular cell hyperplasia in rats at 3,300–10,000 ppm doses.
  • Applications : Used in epoxy curing agents and antifungal agents, with less regulatory scrutiny compared to 4-MI .

1-Methylimidazole (1-MI; CAS No. 616-47-7)

  • Structure : Methyl group at the 1-position, making it a saturated analogue.
  • Reactivity : Exhibits stronger nucleophilicity than 4-MI due to the absence of tautomerism, enhancing its utility in catalysis (e.g., palladium-catalyzed C–N bond formation) .
  • Toxicity: Limited data, but acute exposure studies suggest lower toxicity compared to 4-MI .

5-Methylimidazole (5-MI)

  • Structure : Tautomer of 4-MI, sharing identical molecular composition but with the methyl group at the 5-position.
  • Detection : Often co-occurs with 4-MI in caramel colors, necessitating advanced chromatographic separation (e.g., HPLC-MS) due to structural similarity .

Toxicity Profiles

Table 1: Comparative Toxicity of Methylimidazoles

Compound Carcinogenicity (IARC/NTP) Key Findings (Rodent Studies) Regulatory Status
4-Methylimidazole NTP: Carcinogenic Mononuclear cell leukemia (female rats), hepatic histiocytosis, and clonic seizures at ≥2,500 ppm Proposition 65 (CA), IARC Group 2B
2-Methylimidazole Not classified Thyroid hyperplasia (rats/mice), no conclusive carcinogenicity at ≤10,000 ppm Unregulated in food
1-Methylimidazole No data Low acute toxicity; used safely in industrial catalysis No restrictions

Mechanistic Differences

  • 4-MI: Inhibits cytochrome P4502E1 (Ki ≈ 0.4 µM), interfering with xenobiotic metabolism and potentiating carcinogen activation .
  • 2-MI : Less potent P4502E1 inhibition (Ki ≈ 8,400 µM), linked to thyroid dysfunction via disrupted iodide uptake .

Regulatory Status

  • 4-MI: Subject to strict limits in food (e.g., EU: ≤250 ppm in caramel color; CA: No Significant Risk Level = 29 µg/day) .

Research Findings and Data Tables

Analytical Detection Methods

Table 3: Detection Techniques for Methylimidazoles

Compound Preferred Method Detection Limit Matrices Analyzed
4-MI HPLC-MS 0.1 ppb Beverages, soy sauce
2-MI Capillary Electrophoresis 5 ppb Caramel colors
1-MI GC-MS 10 ppb Industrial catalysts

Biological Activity

4-Methylimidazole (4-MI) is an organic compound that has garnered attention due to its presence in various food products and its potential biological effects, particularly its carcinogenic properties. This article explores the biological activity of 4-MI, focusing on its cytotoxic effects, mechanisms of action, and implications for health based on diverse research findings.

Overview of this compound

4-MI is a derivative of imidazole, a five-membered aromatic ring compound containing two nitrogen atoms. It is commonly used in the production of certain food colorings and has been identified as a contaminant in caramel coloring. Its chemical structure is represented as follows:

C4H6N2\text{C}_4\text{H}_6\text{N}_2

Carcinogenicity and Toxicity

Research indicates that 4-MI exhibits significant carcinogenic potential. The National Toxicology Program (NTP) has reported that exposure to 4-MI can lead to various forms of cancer, particularly lung adenomas and carcinomas in rodent models. A summary of key findings from toxicology studies is presented in Table 1.

Study Animal Model Exposure Duration Findings
NTP Technical Report (2015)F344/N Rats106 weeksIncreased incidence of leukemia in females; weight loss observed at higher doses .
NTP Technical Report (2007)B6C3F1 Mice106 weeksInduced alveolar/bronchiolar adenomas and carcinomas .
Chronic Exposure StudyMice90 daysHyperinsulinemia and pancreatic beta cell hyperplasia observed .

These studies highlight the dose-dependent relationship between 4-MI exposure and the development of cancerous lesions.

Cytotoxic Effects on Stem Cells

  • Cell Viability : MTT assay showed no significant difference in BMSC viability at lower concentrations (≤100 μg/ml) over 24-96 hours. However, significant loss was noted at higher concentrations .
  • Apoptosis : Flow cytometry indicated minimal changes in apoptosis rates among treated BMSCs compared to controls .
  • Gene Expression : Real-time PCR analysis revealed no significant alterations in the expression of hematopoiesis-related genes at lower concentrations .

Impact on Metabolic Processes

Chronic exposure to 4-MI has also been linked to metabolic disturbances. In animal studies, it was shown to induce hyperinsulinemia and disrupt glucose homeostasis. The findings indicate:

  • Hypoglycemia : Significant decreases in blood glucose levels were observed in mice exposed to high doses of 4-MI, with nearly half reaching severe hypoglycemic conditions .
  • Glucose Clearance : Enhanced glucose clearance rates were noted, suggesting potential implications for insulin sensitivity and metabolic regulation .

Case Studies

Several case studies have documented the effects of 4-MI exposure in different contexts:

  • Food Contamination : A systematic review highlighted the presence of 4-MI in various food products, raising concerns about dietary exposure and long-term health risks .
  • Occupational Exposure : Workers involved in the production of caramel coloring have shown increased incidences of respiratory issues linked to inhalation exposure to 4-MI vapors.

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to detect 4-methylimidazole in complex matrices like food products?

  • Methodological Answer : Gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) are widely employed for quantifying 4-MeI in food matrices due to their sensitivity and specificity . Capillary electrophoresis (CE) offers a rapid alternative with minimal organic solvent use, achieving detection limits of 0.16 mg/L for 4-MeI . For extraction, cold-induced liquid–liquid extraction (CI-LLE) or gas flow headspace microextraction improves recovery rates in beverages and caramel colors .

Q. How is this compound synthesized, and what are the key precursors?

  • Methodological Answer : 4-MeI is synthesized via cyclocondensation of methylglyoxal with ammonia or ammonium salts (e.g., ammonium carbonate). Glucose can also serve as a precursor under controlled thermal decomposition, forming methylglyoxal as an intermediate . Reaction optimization studies suggest that catalyst concentration (e.g., NH₄⁺) and heating temperature significantly influence yield and purity .

Q. What are the established toxicological effects of this compound in mammalian models?

  • Methodological Answer : Chronic exposure studies in F344/N rats and B6C3F1 mice indicate dose-dependent carcinogenicity, particularly in lung and liver tissues. The National Toxicology Program (NTP) reported increased neoplasms at concentrations ≥1,250 ppm in feed over 2 years . Acute toxicity assays in zebrafish larvae demonstrate a mortality rate of 71.87% at 96 hpf, significantly higher than 2-MeI (45.73%) .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) models resolve discrepancies in 4-MeI toxicity data across species?

  • Methodological Answer : PBPK models integrate species-specific parameters (e.g., metabolic rates, tissue partitioning) to predict blood concentrations during long-term exposure. For instance, a one-compartment model with first-order absorption/elimination accurately simulated plasma 4-MeI levels in rats and mice, reconciling short-term toxicokinetic data with chronic bioassay results . Model validation against experimental data (e.g., Figure K12–K15) highlights interspecies differences in bioavailability and metabolic clearance .

Q. What experimental strategies address contradictions in 4-MeI’s mutagenicity and carcinogenicity mechanisms?

  • Methodological Answer : While 4-MeI lacks direct mutagenicity in Ames tests , its carcinogenicity may arise from reactive metabolite formation (e.g., hydroxylamine derivatives) or epigenetic modulation. Advanced assays, such as in silico docking studies (e.g., compound 9c binding to α-glucosidase) , and transcriptomic profiling of exposed tissues can elucidate non-genotoxic pathways . Dose-response modeling using benchmark dose (BMD) software further refines risk thresholds .

Q. How can synthesis protocols for 4-MeI be optimized to minimize byproduct formation?

  • Methodological Answer : High-pressure reaction technology reduces 4-MeI generation in caramel color production by controlling glucose and ammonium carbonate interactions. Orthogonal array design identifies optimal parameters (e.g., 120°C, 30 min, 0.5% NH₄⁺ catalyst), achieving a 63% reduction in 4-MeI while maintaining color intensity . Alternative routes, such as cyclization of thiourea derivatives or acylative ring closure, minimize hazardous intermediates .

Q. What methodological challenges arise when detecting 4-MeI in thermally processed foods?

  • Methodological Answer : Maillard reaction byproducts in caramel colors interfere with 4-MeI quantification. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves selectivity . For beverages, derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole enhances detection sensitivity by GC-MS, achieving a limit of quantitation (LOQ) of 0.1 µg/kg .

Properties

IUPAC Name

5-methyl-1H-imidazole
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InChI

InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)
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InChI Key

XLSZMDLNRCVEIJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CN=CN1
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Molecular Formula

C4H6N2
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DSSTOX Substance ID

DTXSID9025617
Record name 4-Methylimidazole
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Molecular Weight

82.10 g/mol
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Physical Description

Solid; [HSDB] Light yellow solid; [NTP] Light yellow powder; [Sigma-Aldrich MSDS]
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Boiling Point

263 °C
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Flash Point

157 °C (315 °F) (closed cup)
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Solubility

Very soluble in ethanol
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Density

1.0416 g/cu cm at 14 °C
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Vapor Pressure

0.01 [mmHg]
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Color/Form

Crystals

CAS No.

822-36-6
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Melting Point

56 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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